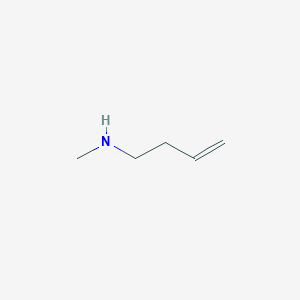

N-Methylbut-3-en-1-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of "N-Methylbut-3-en-1-amine" and related compounds involves several key strategies, including asymmetric Michael addition and stereoselective alkylation. These methods provide a practical and efficient pathway to synthesize such amines, which are crucial intermediates in developing pharmaceuticals and other organic compounds. For instance, the synthesis described by Fleck et al. (2003) outlines a stereoselective process for preparing key intermediates for antibiotics (Fleck, T., Mcwhorter, W., DeKam, Richard N., & Pearlman, B. A., 2003).

Molecular Structure Analysis

The molecular structure of "this compound" derivatives has been explored through various spectroscopic and analytical methods. Studies involving lanthanide complexes with N-substituted tris(benzimidazol-2-ylmethyl)amine ligands provide insights into the structural variations and photoluminescent properties, demonstrating the compound's versatility in forming complex structures with potential applications in material science and catalysis (Pan, M., Zheng, X.-L., Liu, Y., Liu, Weisheng, & Su, C., 2009).

Chemical Reactions and Properties

"this compound" and its derivatives participate in a variety of chemical reactions, showcasing their versatility. For example, they are used in reductive amination processes to synthesize N-methyl- and N-alkylamines, highlighting the compound's role in forming bond connections crucial in organic synthesis and pharmaceutical development (Senthamarai, T., Murugesan, K., Natte, Kishore, et al., 2018).

Physical Properties Analysis

The physical properties of "this compound" derivatives, such as solubility, phase behavior, and distribution in various solvents, are crucial for their application in different fields, including materials science and drug delivery systems. Research on the distribution of amines in water/AOT/n-hexane reverse micelles, for example, provides valuable information on how the chemical structure influences the partitioning behavior of amines, which is essential for designing effective delivery systems (Zingaretti, L., Correa, N. Mariano, Boscatto, Liliana, et al., 2005).

Chemical Properties Analysis

The chemical properties of "this compound," including its reactivity with various chemical groups, ability to form bonds, and participation in catalytic cycles, are of significant interest. Studies such as the one by Du et al. (2015), which investigates the N-methylation of amines with CO2 and H2 using supported gold catalysts, illustrate the compound's potential in sustainable chemistry and its role in synthesizing bioactive compounds and chemical intermediates (Du, Xianlong, Tang, G., Bao, Hong-liang, et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Preparation

N-Methylbut-3-en-1-amine is a key intermediate in the synthesis of various chemicals. For instance, it has been used in the preparation of premafloxacin, an antibiotic for pathogens of veterinary importance. The synthesis involves steps like asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).

Reductive Amination Process

N-Methyl- and N-alkylamines, which include this compound, play crucial roles in life-science molecules. An expedient reductive amination process using cobalt oxide nanoparticles has been developed for the synthesis of these amines, highlighting their importance in both academic research and industrial production (Senthamarai et al., 2018).

In Amide Formation

This compound is used in the preparation of acyclic mixed anhydrides of carboxylic and sulfinic acids, facilitating a new method for one-pot preparation of carboxamides. This process is efficient and generates only volatile coproducts (Zambroń et al., 2013).

Enantioselective Synthesis

The compound has been used in enantioselective synthesis processes. For example, a CuBr-catalyzed three-component coupling involving this compound resulted in chiral propargylamines with high enantiomeric excess, indicating its utility in producing stereochemically complex molecules (Fan & Ma, 2013).

As SO2 Absorbents

Nitrile-functionalized tertiary amines, including derivatives of this compound, have been synthesized and found to be highly efficient and reversible SO2 absorbents. This illustrates its potential application in environmental protection and industrial processes (Hong et al., 2014).

N-Methylation of Amines

The compound plays a significant role in N-methylation processes. For instance, an in situ-generated catalyst system allows for the selective N-methylation of amines, using methanol as the methylating agent (Dang et al., 2015).

Safety and Hazards

The compound is classified as a GHS07, indicating that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Propiedades

IUPAC Name |

N-methylbut-3-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-3-4-5-6-2/h3,6H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWULNOMHKBBLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38369-88-9 | |

| Record name | (but-3-en-1-yl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2493164.png)

![(2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2493172.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide](/img/structure/B2493174.png)

![2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2493176.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2493180.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-{[3-(3-isopropoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2493184.png)